N-Méthyl méthanesulfonamide

Vue d'ensemble

Description

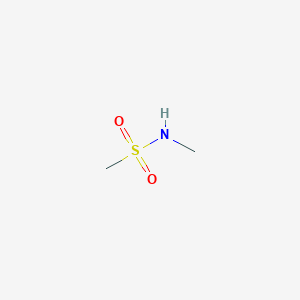

N-Methylmethanesulfonamide is an organic compound with the molecular formula C₂H₇NO₂S. It is a colorless to almost colorless liquid that is soluble in water, alcohol, and ether. This compound is commonly used as a reagent in organic synthesis, particularly in acylation and amination reactions. It also serves as a catalyst, surfactant, and solvent in various industrial applications .

Applications De Recherche Scientifique

N-Methylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for acylation and amination reactions.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized as a catalyst, surfactant, and solvent in various industrial processes .

Mécanisme D'action

Target of Action

N-Methyl methanesulfonamide, also known as N-Methylmethane sulfonamide or N-Methylmethanesulfonamide, is a compound that has been used as a pharmaceutical or pesticide intermediate Sulfonamide-based compounds have been known to exhibit antimicrobial activity, suggesting potential targets could be bacterial enzymes or structures .

Mode of Action

By competing with PABA, sulfonamides prevent the production of folic acid, which is essential for bacterial growth .

Biochemical Pathways

This interference prevents the bacteria from producing essential proteins and DNA, thereby inhibiting their growth .

Pharmacokinetics

Its properties such as boiling point (118°c/03mmHg), density (1194±006 g/cm3), and specific gravity (128) suggest that it is a relatively stable compound .

Result of Action

The result of N-Methyl methanesulfonamide’s action would likely be the inhibition of bacterial growth, given its potential role as an antimicrobial agent. By interfering with the synthesis of folic acid, it would prevent the bacteria from producing necessary proteins and DNA, thereby stopping their proliferation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methylmethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with methylamine. The reaction is typically carried out in an organic solvent such as ethanol at a low temperature (0°C) to control the exothermic nature of the reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction. The solvent is removed under vacuum, and the residue is purified by dilution with dichloromethane .

Industrial Production Methods

In industrial settings, the production of N-Methylmethanesulfonamide follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment with continuous monitoring of temperature and pressure to ensure safety and efficiency. The product is then subjected to distillation and purification processes to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed

Major Products

Oxidation: Methanesulfonic acid.

Reduction: Methylamine.

Substitution: Various substituted sulfonamides depending on the nucleophile used

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonamide: Similar structure but lacks the methyl group.

N-Methylmethanesulfonanilide: Contains an aniline group instead of a methyl group.

N-Methylmethanesulfonyl chloride: Contains a chloride group instead of an amide group

Uniqueness

N-Methylmethanesulfonamide is unique due to its specific reactivity and solubility properties. Its ability to act as both a nucleophile and electrophile makes it versatile in various chemical reactions. Additionally, its solubility in water and organic solvents enhances its applicability in different research and industrial settings .

Activité Biologique

N-Methylmethanesulfonamide (MMSA) is a sulfonamide compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and synthesis of MMSA, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-Methylmethanesulfonamide has a molecular formula of and a molecular weight of approximately 109.15 g/mol. Its structure features a methyl group attached to the nitrogen atom of the methanesulfonamide functional group, which is crucial for its biological activity.

- Enzyme Inhibition : MMSA exhibits significant enzyme inhibitory properties. For instance, it has been shown to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. A derivative of MMSA, specifically 3a (monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate), demonstrated an IC50 value of 1.12 nM, indicating potent inhibition compared to lovastatin .

- Neuroprotective Effects : Recent studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, suggesting therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels underscores its relevance in treating cognitive disorders .

- Anticancer Activity : MMSA derivatives have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. For example, certain sulfonamide derivatives have been reported to inhibit the growth of breast cancer cells both in vitro and in xenograft models .

Synthesis and Derivatives

MMSA can be synthesized through various organic reactions involving methanesulfonyl chloride and amines. The synthetic routes often focus on modifying the sulfonamide group to enhance biological activity or selectivity against specific targets.

Table 1: Comparison of Biological Activities of MMSA Derivatives

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| 3a | HMG-CoA reductase inhibition | 1.12 | Most potent in series tested |

| PMMS | AChE inhibition | Not specified | Potential for Alzheimer's treatment |

| Indole sulfonamide | Antiproliferative against breast cancer | Not specified | Induces apoptosis |

Case Studies

- Inhibition of Cholesterol Biosynthesis : A study demonstrated that MMSA derivatives could effectively lower cholesterol levels by inhibiting HMG-CoA reductase activity in isolated rat hepatocytes, showcasing their potential as lipid-lowering agents .

- Neuroprotective Studies : In vitro assays indicated that PMMS (N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide) exhibited significant AChE inhibitory activity, which may lead to advancements in treatments for neurodegenerative conditions .

- Anticancer Research : Research highlighted that certain sulfonamide derivatives could enhance the efficacy of chemotherapeutic agents like Doxorubicin by exhibiting synergistic effects against breast cancer cells .

Propriétés

IUPAC Name |

N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNHTTIUNATJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152112 | |

| Record name | Methanesulfonamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-85-6 | |

| Record name | N-Methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonamide, N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Methylmethanesulfonamide?

A: N-Methylmethanesulfonamide has the molecular formula C2H7NO2S and a molecular weight of 125.17 g/mol. []

Q2: What is the conformational preference of N-Methylmethanesulfonamide in the solid state?

A: X-ray crystallography at low temperature revealed that N-Methylmethanesulfonamide adopts a gauche conformation in the solid state, with both the methyl group and the amide hydrogen atom in a gauche orientation relative to the sulfonyl methyl group. [, ]

Q3: Can you describe the dissolution behavior of N-Methylmethanesulfonamide?

A: While specific dissolution rate data is not provided in the papers, N-Methylmethanesulfonamide is known to be a polar liquid at room temperature, suggesting good solubility in polar solvents like water. [, ]

Q4: How does the introduction of a pyrazoline ring at the C5 position of Rosuvastatin, using N-[4-(4-fluorophenyl)-5formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide as a starting material, impact antimicrobial and anti-inflammatory activity?

A: Research suggests that incorporating a pyrazoline ring at the C5 position of Rosuvastatin, derived from N-[4-(4-fluorophenyl)-5formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide, can lead to compounds with significant antimicrobial and anti-inflammatory activities. Notably, compounds with specific substituents on the pyrazoline ring displayed potent inhibition against various pathogenic organisms and exhibited promising anti-inflammatory effects in a carrageenan-induced rat paw oedema model. []

Q5: How does modifying the N-Methylmethanesulfonamide moiety in Sumatriptan derivatives impact their vasoconstriction properties?

A: Studies on Sumatriptan, a drug used for migraine treatment, and its derivatives indicate that modifications to the N-Methylmethanesulfonamide moiety can significantly alter their vasoconstriction activity. Specifically, replacing the sulfonamide group with an amidine function, while maintaining the 3-aminoethyl indole core structure, resulted in compounds that induced rapid and sustained vasoconstriction in the carotid arterial circulation, suggesting potential for migraine therapy. []

Q6: What are some synthetic applications of N-Methylmethanesulfonamide?

A: N-Methylmethanesulfonamide serves as a versatile building block in organic synthesis. For instance, it reacts with 2-chloronicotinonitrile under basic conditions to afford the pyrido[2,3-c]-1,2-thiazine ring system. [] Additionally, it plays a crucial role in constructing the benzofuro[2,3-c][1,2]thiazine ring system when reacted with 2-chloro-3-benzofurancarboxaldehyde, which is obtained by treating 2-coumaranone with the Vilsmeier reagent. []

Q7: Can N-Methylmethanesulfonamide be used to synthesize sulfonylisocyanates?

A: Yes, N-Methylmethanesulfonamide reacts with chlorosulfonylisocyanate to form an intermediate, which upon heating, undergoes rearrangement to yield sulfonylisocyanates. These compounds are valuable intermediates in the synthesis of herbicides. []

Q8: How is N-Methylmethanesulfonamide employed in the synthesis of Rosuvastatin?

A: N-Methylmethanesulfonamide is a crucial building block in the multi-step synthesis of Rosuvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels. One approach utilizes N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (2) as a key intermediate. This aldehyde (2) is synthesized via a palladium-catalyzed formylation reaction and subsequently coupled with a specific ylide in a Wittig reaction to construct the Rosuvastatin precursor. [] Further transformations, including stereoselective reduction, ultimately lead to Rosuvastatin. []

Q9: Have there been any ab initio calculations performed on N-Methylmethanesulfonamide?

A: Yes, ab initio calculations have been conducted on N-Methylmethanesulfonamide to investigate its conformational preferences and to develop force field parameters for molecular mechanics simulations. These calculations provide insights into the molecule's rotational barriers and electronic structure. [, ]

Q10: Is there evidence suggesting the involvement of N-Methylmethanesulfonamide-containing compounds in modulating ion channel activity?

A: Research indicates that compounds containing the N-Methylmethanesulfonamide moiety can exhibit potent and selective ion channel modulation. For instance, HMR 1556 [(3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy) chroman-4-yl]-N-methylmethanesulfonamide] acts as a highly selective blocker of the slowly activating delayed rectifier potassium current (IKs) in canine left ventricular myocytes. This compound demonstrates greater potency and specificity compared to other known IKs blockers. [] Furthermore, mefenamic acid, although lacking the N-Methylmethanesulfonamide moiety itself, requires the presence of the KCNE1 subunit for its IKs activation activity. []

Q11: How is the degradation of amidosulfuron, a herbicide containing the N-Methylmethanesulfonamide moiety, studied, and what are the identified degradation products?

A: The photodegradation of amidosulfuron in aqueous solutions under simulated sunlight has been investigated using a combination of analytical techniques, including ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV), ultrahigh-pressure liquid chromatography-mass spectrometry (UHPLC-MS), and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS). [] The degradation pathway involves the loss of various fragments, including methylsulfamic acid (CH5NO3S), sulfocarbamic acid (CH3NO5S), carbamic acid (CH3NO2), methyl(methylsulfonyl)sulfamic acid (C2H7NO5S2), N-methylmethanesulfonamide (C2H7NO2S), and sulfonic acid (H2SO4), indicating O- and S-demethylation and hydroxylation processes. []

Q12: What analytical techniques are employed to characterize the intermediate N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide in Rosuvastatin synthesis?

A: The Rosuvastatin intermediate, N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, its crystal structure is determined by X-ray diffraction, revealing its crystallization in the monoclinic system, space group C2/C. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.